Cas no 85397-26-8 (1H-Indene, 7-nitro-)

1H-Indene, 7-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indene, 7-nitro-
- 7-NITRO-1H-INDENE
- 85397-26-8
- SCHEMBL1573387
- XIABDXIZFQYNDM-UHFFFAOYSA-N
- 7-nitro-1H-indene
-
- インチ: InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
- InChIKey: XIABDXIZFQYNDM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 161.047678466Da
- どういたいしつりょう: 161.047678466Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 45.8Ų
1H-Indene, 7-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A079000187-1g |
7-Nitro-1H-indene |
85397-26-8 | 95% | 1g |
$1320.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743867-1g |
7-Nitro-1h-indene |
85397-26-8 | 98% | 1g |
¥10810.00 | 2024-07-28 | |
Alichem | A079000187-250mg |
7-Nitro-1H-indene |
85397-26-8 | 95% | 250mg |
$475.20 | 2023-08-31 | |
Ambeed | A397811-1g |
7-Nitro-1H-indene |
85397-26-8 | 95% | 1g |
$1188.0 | 2024-04-17 |
1H-Indene, 7-nitro- 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
1H-Indene, 7-nitro-に関する追加情報
1H-Indene, 7-nitro- (CAS No. 85397-26-8): A Comprehensive Overview
The compound 1H-Indene, 7-nitro-, also identified by the CAS registry number 85397-26-8, is a significant organic molecule with a diverse range of applications in various scientific and industrial fields. This compound belongs to the family of indene derivatives, which are known for their unique structural properties and reactivity. The presence of the nitro group at the 7-position of the indene ring introduces specific electronic and steric effects that make this compound particularly interesting for researchers and industry professionals alike.
Recent advancements in synthetic chemistry have led to innovative methods for the synthesis of 1H-Indene, 7-nitro-. One notable approach involves the nitration of indene derivatives under controlled conditions to achieve high yields and selectivity. This method has been extensively studied in academic settings, with researchers focusing on optimizing reaction conditions to minimize side reactions and maximize product purity. The use of catalytic systems and green chemistry principles has further enhanced the sustainability of these synthetic processes.
The structural uniqueness of 1H-Indene, 7-nitro- makes it a valuable precursor in the synthesis of more complex molecules. For instance, it serves as an intermediate in the preparation of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The nitro group at the 7-position facilitates various functional group transformations, enabling chemists to design molecules with tailored properties. Recent studies have highlighted its role in the development of novel materials for optoelectronic applications, where its electronic properties are exploited to enhance device performance.
In addition to its synthetic applications, 1H-Indene, 7-nitro- has gained attention in analytical chemistry due to its distinct spectroscopic characteristics. Researchers have employed advanced spectroscopic techniques such as NMR and IR spectroscopy to study its molecular structure and reactivity. These studies have provided valuable insights into its electronic transitions and bonding patterns, further solidifying its position as a key molecule in chemical research.
The environmental impact of synthesizing and using 1H-Indene, 7-nitro- has also been a topic of recent interest. Efforts are being made to develop eco-friendly synthesis routes that reduce waste generation and energy consumption. Collaborative research between academic institutions and industries has led to the identification of sustainable practices that align with global environmental goals.
In conclusion, 1H-Indene, 7-nitro- (CAS No. 85397-26-8) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, ensure that it remains a focal point for future research and development efforts.
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